5-Bromo-2-fluorothiophene-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluorothiophene-3-carbonitrile typically involves the bromination and fluorination of thiophene derivatives. One common method is the bromination of 2-fluorothiophene-3-carbonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluorothiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-fluorothiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluorothiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-fluoropyridine-2-carbonitrile
- 5-Bromo-2-cyano-3-fluoropyridine
- 5-Bromo-3-fluoropicolinonitrile
Uniqueness
5-Bromo-2-fluorothiophene-3-carbonitrile is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized materials and in various research applications .
Properties
Molecular Formula |
C5HBrFNS |
---|---|
Molecular Weight |
206.04 g/mol |
IUPAC Name |
5-bromo-2-fluorothiophene-3-carbonitrile |
InChI |
InChI=1S/C5HBrFNS/c6-4-1-3(2-8)5(7)9-4/h1H |
InChI Key |
SGLNKBQQYAKQGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C#N)F)Br |
Origin of Product |
United States |
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